3-(2-Methoxy-5-nitrophenoxy)pyrrolidine
CAS No.: 1504252-74-7
Cat. No.: VC2915684
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1504252-74-7 |
|---|---|
| Molecular Formula | C11H14N2O4 |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 3-(2-methoxy-5-nitrophenoxy)pyrrolidine |
| Standard InChI | InChI=1S/C11H14N2O4/c1-16-10-3-2-8(13(14)15)6-11(10)17-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3 |
| Standard InChI Key | DGLKVXPUUSOJFV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCNC2 |
| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCNC2 |
Introduction
Chemical Identity and Physical Properties
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine is a well-defined chemical entity with specific identifying parameters that facilitate its characterization and analysis. This compound features a pyrrolidine ring connected through an oxygen bridge to a 2-methoxy-5-nitrophenyl group, creating a structure with multiple functional groups that contribute to its chemical behavior and potential applications.
Basic Identification Parameters
The compound 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine is uniquely identified through several standardized chemical identifiers and descriptors, as presented in Table 1 below:
| Parameter | Value |
|---|---|
| CAS Number | 1504252-74-7 |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 3-(2-methoxy-5-nitrophenoxy)pyrrolidine |
| Standard InChI | InChI=1S/C11H14N2O4/c1-16-10-3-2-8(13(14)15)6-11(10)17-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3 |
| Standard InChIKey | DGLKVXPUUSOJFV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N+[O-])OC2CCNC2 |
The molecular structure comprises several key functional groups including a pyrrolidine ring, an ether linkage, a methoxy group, and a nitro group attached to an aromatic ring. These structural features influence its physicochemical properties and potential for biological interactions.
Structural Features and Chemical Bonding
The molecular architecture of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine incorporates several distinct structural elements that contribute to its chemical behavior and reactivity profiles.
Key Structural Elements
The compound contains four primary structural components:
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A pyrrolidine ring - a five-membered nitrogen heterocycle
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An ether linkage connecting the pyrrolidine to the aromatic ring
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A methoxy group at the ortho position of the aromatic ring
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A nitro group at the meta position of the aromatic ring relative to the methoxy group
The pyrrolidine nitrogen provides a basic center, while the nitro group acts as an electron-withdrawing substituent. The methoxy group contributes electron density to the aromatic ring, creating an electronic distribution that influences the compound's reactivity and binding properties.
Synthesis Methods
The synthesis of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine typically involves multiple reaction steps with careful consideration of regioselectivity and functional group compatibility. Several approaches have been documented for the preparation of this compound and structurally similar derivatives.
General Synthetic Approaches
The synthesis frequently employs nitroaromatic compounds as key precursors to introduce the required functional groups onto the pyrrolidine scaffold. Modern synthetic techniques such as microwave-assisted synthesis can enhance reaction efficiency and product yields.
A typical synthetic route may involve:
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Preparation of 2-methoxy-5-nitrophenol derivative
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Activation of the phenol for nucleophilic substitution
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Coupling with an appropriately functionalized pyrrolidine precursor
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Final deprotection and purification steps
Advanced Synthetic Methods
Iridium-catalyzed reductive methods represent a more sophisticated approach that can facilitate the formation of azomethine ylides from amides, which can then be transformed into functionalized pyrrolidines. This methodology offers advantages in terms of stereoselectivity and functional group tolerance.
Drawing parallels from related synthetic processes, such as those described for the preparation of malaridine intermediates, the synthesis of 2-methoxy-5-nitro aromatic precursors typically employs controlled nitration of 2-methoxy-substituted aromatics or methoxylation of pre-nitrated compounds .
Reactivity and Chemical Behavior
The chemical reactivity of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine is dictated by the functional groups present in its structure, each contributing distinct reactivity patterns.
Reactive Centers
The compound contains several reactive centers:
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The pyrrolidine nitrogen - capable of nucleophilic, basic, and coordination chemistry
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The nitro group - electron-withdrawing, potential for reduction to amino group
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The methoxy group - potential for demethylation under appropriate conditions
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The ether linkage - relatively stable but susceptible to cleavage under specific conditions
Reaction Types
Based on its structural features, 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine can participate in various chemical transformations:
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Nucleophilic substitution reactions involving the pyrrolidine nitrogen
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Reduction of the nitro group to form amino derivatives
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Oxidative transformations of the methoxy group
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Coordination with metal centers through the nitrogen and oxygen atoms
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Electrophilic aromatic substitution reactions, though limited by the existing substituents
The compound's ability to participate in these diverse reactions makes it a versatile building block for further chemical elaboration and potential drug development.
Biological Activity and Applications
Pyrrolidine derivatives, including 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine, have attracted considerable interest in medicinal chemistry due to their frequent occurrence in bioactive compounds and pharmaceuticals.
Drug Discovery Applications
In the field of drug discovery, 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine serves as:
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A potential pharmacophore for developing novel therapeutic agents
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A synthetic intermediate for more complex medicinal compounds
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A probe for investigating structure-activity relationships
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A scaffold for library development in medicinal chemistry programs
The compound's ability to mimic natural substrates in biological systems further enhances its value in pharmacological research and therapeutic development.
Comparison with Related Compounds
Understanding the relationships between 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Structural Analogs
Table 2 presents a comparison of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine with related compounds identified in the literature:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Differences |
|---|---|---|---|---|
| 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine | 1504252-74-7 | C₁₁H₁₄N₂O₄ | 238.24 | Reference compound |
| 3-(2-Methoxy-5-nitrophenyl)pyrrolidine | 648901-40-0 | C₁₁H₁₄N₂O₃ | 222.24 | Direct C-C bond instead of ether linkage |
| 3-(2,5-Dimethoxyphenyl)pyrrolidine | 938458-95-8 | C₁₂H₁₇NO₂ | 207.27 | Methoxy instead of nitro group; direct C-C bond |
| 1-(4-Fluoro-2-methoxy-5-nitrophenyl)pyrrolidine | N/A | C₁₁H₁₃FN₂O₃ | 240.23 | Addition of fluoro group; pyrrolidine at different position |
| 1-(2-Methoxy-4-nitrophenyl)pyrrolidine | 67828-57-3 | C₁₁H₁₄N₂O₃ | 222.24 | Nitro group at 4-position; pyrrolidine at 1-position |
The structural variations among these compounds primarily involve:
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The connectivity between the pyrrolidine and aromatic ring (direct C-C bond vs. ether linkage)
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The position and nature of substituents on the aromatic ring
Structure-Property Relationships
These structural differences lead to distinct physicochemical properties:
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Direct C-C bonded analogs (like 3-(2-Methoxy-5-nitrophenyl)pyrrolidine) may exhibit greater conformational rigidity compared to the ether-linked target compound
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The position of the nitro group affects the electronic distribution in the aromatic ring, influencing reactivity patterns
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Substitution of the nitro group with methoxy (as in 3-(2,5-Dimethoxyphenyl)pyrrolidine) significantly alters the electronic properties, increasing electron density in the aromatic system
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The introduction of additional substituents like fluorine modifies both electronic properties and metabolic stability
These structure-property relationships provide valuable insights for rational design and optimization of compounds with desired biological or chemical properties.
Analysis Methods and Characterization
The characterization of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine and its derivatives typically employs a range of analytical techniques to confirm identity, assess purity, and determine structural features.
Analytical Techniques
Common analytical methods for characterizing this compound include:
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HPLC (High-Performance Liquid Chromatography) - For purity determination and quantitative analysis
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NMR Spectroscopy (¹H and ¹³C) - For structural confirmation and assessment of isomeric purity
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Mass Spectrometry - For molecular weight confirmation and fragmentation pattern analysis
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IR Spectroscopy - For identification of functional groups (nitro, ether, aromatic)
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Elemental Analysis - For confirmation of elemental composition
The purity standards for commercial samples of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine are typically ≥95%, as indicated by vendors offering this compound for research purposes .
Current Research and Future Directions
The ongoing investigation of pyrrolidine derivatives continues to expand our understanding of their potential applications and properties. While specific research focusing exclusively on 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine is limited in the available literature, related compounds provide indications of promising research directions.
Emerging Applications
Recent trends in research involving structurally similar compounds suggest several promising directions for 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine:
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Development of selective enzyme inhibitors
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Creation of novel heterocyclic scaffolds for medicinal chemistry
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Investigation as building blocks for advanced materials
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Application in catalytic systems
The combination of the pyrrolidine ring with the functionalized aromatic component creates a versatile platform for diverse applications beyond traditional medicinal chemistry.
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